5-Methoxynaphthalene-1,2-dione

Description

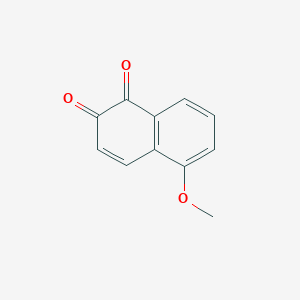

5-Methoxynaphthalene-1,2-dione is a polycyclic aromatic dione derivative featuring a naphthalene backbone with two ketone groups at positions 1 and 2 and a methoxy (-OCH₃) substituent at position 3. This compound belongs to the naphthoquinone family, which is known for diverse biological activities, including roles as enzyme inhibitors and intermediates in organic synthesis.

Properties

CAS No. |

61539-67-1 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-methoxynaphthalene-1,2-dione |

InChI |

InChI=1S/C11H8O3/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6H,1H3 |

InChI Key |

VVCISDXAHHGMBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynaphthalene-1,2-dione typically involves the oxidation of 5-methoxynaphthalene. One common method is the use of chromium trioxide in acetic acid, which facilitates the oxidation process . Another approach involves the use of cerium compounds, which offer a milder oxidation pathway .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinones.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or cerium compounds in mild conditions.

Reduction: Sodium borohydride or other mild reducing agents.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which have significant biological and chemical properties.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxynaphthalene-1,2-dione involves its redox properties. The compound can undergo one-electron reduction to form semiquinones, which are unstable intermediates that react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound can be reduced by two electrons to form hydroquinone, which has different biological activities .

Comparison with Similar Compounds

Key Observations :

- The methoxy group in this compound introduces electron-donating effects, which may increase the electron density of the aromatic system compared to methyl or unsubstituted analogs. This could influence redox behavior and interactions with biological targets like COMT (catechol-O-methyltransferase) .

- Substituent position (e.g., 5 vs. 7 or 12) significantly affects molecular planarity and stacking interactions, as seen in X-ray data for codeine derivatives (T-shaped conformations) .

Spectral and Physicochemical Properties

While direct spectral data for this compound are unavailable, insights can be drawn from related compounds:

- IR Spectroscopy: Naphthalene-1,2-dione exhibits strong carbonyl (C=O) stretches near 1670–1700 cm⁻¹. Methoxy substitution may shift these peaks slightly due to electronic effects .

Solubility and Stability :

- Methoxy groups generally enhance solubility in polar solvents compared to methyl groups. For example, 5MC-1,2-dione (methyl-substituted) is more lipophilic than its methoxy analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.